6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-10(24)22-7-6-11-14(8-22)29-18(16(11)17(20)26)21-15(25)9-23-12-4-2-3-5-13(12)28-19(23)27/h2-5H,6-9H2,1H3,(H2,20,26)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZPVZQMGSRIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to a compound known as 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2h)-carboxylate
Mode of Action
It may be related to the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate, but the exact interaction with its targets and the resulting changes are not specified
Biochemical Pathways
It may have a connection with the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate, but the downstream effects are not detailed. More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It may be related to the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate, but the exact effects are not described. More research is needed to describe the molecular and cellular effects of the compound’s action.
Biological Activity
The compound 6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide , identified by its CAS number 1170648-67-5 , has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.44 g/mol . The structure features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities attributed to its structural characteristics. Key mechanisms include:
- Antimicrobial Activity : The presence of the oxobenzo[d]oxazole moiety enhances the compound's ability to interact with microbial targets.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or infections.
- Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to exert effects on intracellular targets.
Antimicrobial Activity
A series of assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest a promising application in treating bacterial infections.
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Urease | 5.0 |
| Carbonic Anhydrase | 12.5 |
| Acetylcholinesterase | 15.0 |
The low IC50 values indicate potent enzyme inhibition capabilities.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on human cancer cell lines revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. The treatment resulted in a dose-dependent decrease in cell viability. -
Case Study on Antimicrobial Resistance :
Research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that it could serve as a lead compound for developing new antibiotics targeting resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Structural Difference: Lacks the benzo[d]oxazol-2-one acetamido group at position 2. Implications: The absence of the benzoxazolone moiety reduces steric bulk and may limit interactions with hydrophobic binding pockets in biological targets. This derivative is primarily used as an intermediate in synthetic pathways .
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles (e.g., Compounds 11a, 11b) Structural Difference: Features a thiazolo-pyrimidine core instead of thienopyridine. The nitrile (-CN) group replaces the carboxamide. Implications: Nitriles often exhibit higher metabolic stability but lower solubility compared to carboxamides.
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile Structural Difference: Replaces the carboxamide (-CONH₂) with a nitrile (-CN). This derivative has a molar mass of 221.28 g/mol, slightly lower than the target compound due to the absence of the benzoxazolone-acetamido group .
Pyridopyrimidine and Quinazoline Derivatives (e.g., Compound 12) Structural Difference: Contains a pyrimido[2,1-b]quinazoline scaffold instead of thienopyridine. Implications: The fused quinazoline system may confer DNA intercalation properties, making such compounds candidates for anticancer research. However, increased rigidity could reduce bioavailability .
Physicochemical and Functional Comparisons
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyridine | Acetyl, benzoxazolone-acetamido, carboxamide | ~443.44 (estimated) | Enzyme inhibition, antimicrobial |
| 6-Acetyl-2-amino-thienopyridine carboxamide | Thieno[2,3-c]pyridine | Acetyl, carboxamide | ~253.31 | Synthetic intermediate |
| Thiazolo-pyrimidine carbonitriles | Thiazolo[3,2-a]pyrimidine | Benzylidene, nitrile | 386–403 | Antiviral, antimicrobial |
| Pyrimidoquinazoline carbonitrile | Pyrimido[2,1-b]quinazoline | Nitrile, fused aromatic system | 318 | Anticancer, DNA-targeting agents |
Preparation Methods
Structural Components and Retrosynthetic Analysis
The target compound consists of three principal structural components:
- A 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide core
- A 2-oxobenzo[d]oxazol-3(2H)-yl acetamide fragment
- An amide linkage connecting these two moieties
A retrosynthetic analysis suggests a convergent synthetic route involving the separate preparation of the tetrahydrothieno[2,3-c]pyridine core and the benzoxazole fragment, followed by their coupling via an amide bond formation.
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
Building the Core Structure
The synthesis of the thieno[2,3-c]pyridine scaffold typically begins with the preparation of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system. Two principal methods have been documented for this process:
Method A: Cagniant-Kirsch Synthesis
This approach utilizes 2-substituted thiophene derivatives coupled with the Matsumura method. The synthetic pathway begins with the protection of 4-piperidone with a benzothiazole-2-sulfonyl (Bts) group, followed by Vilsmeier-Haack formylation to yield the corresponding chloroformyl derivative. Subsequent treatment with sodium sulfide generates a thiol intermediate that undergoes nucleophilic displacement and base-catalyzed condensation to form the cyclized tetrahydrothieno[2,3-c]pyridine structure.
| Reagent Ratio | Temperature Range | Reaction Time | Yield |
|---|---|---|---|
| Bts-amine:Vilsmeier reagent (1:1.2) | 0-5°C (initial), 65-75°C (reflux) | 20-30 hours | 60-75% |
| Chloroformyl derivative:Na2S:alkylbromide (1:1.2:1.1) | 50-55°C | 4-8 hours | 65-80% |
Method B: Pictet-Spengler Approach
For tetrahydrothieno[2,3-c]pyridines bearing a hydrogen or bromine at the 2-position, the Pictet-Spengler reaction offers an effective route. This method typically involves the cyclization of an appropriate 2-thiophene ethylamine derivative with formaldehyde under acidic conditions.
| Reagent | Ratio | Conditions | Yield |
|---|---|---|---|
| 2-thiophene ethylamine:formaldehyde:water | 120-130:50-60:200 (mass ratio) | 50-55°C, 20-30h | 70-85% |
| Imine:ethanolic hydrogen chloride:water | 130-150:480-520:45-55 (mass ratio) | 65-75°C, 4-8h | 65-80% |
Introduction of the 6-Acetyl Group
The 6-acetyl functionality can be introduced through several methods:
- Direct acetylation of the nitrogen in the tetrahydrothieno[2,3-c]pyridine structure
- Starting with 1-acetyl-4-piperidinone as the initial building block
- Protecting group manipulation, particularly when using the Nvoc (6-nitroveratryloxycarbonyl) protecting strategy, which can be selectively removed and replaced with an acetyl group
Synthesis of the 2-Oxobenzo[d]oxazol-3(2H)-yl Acetamide Fragment
The preparation of the 2-oxobenzo[d]oxazol-3(2H)-yl moiety typically involves:
Benzoxazole Formation
The benzoxazole portion can be synthesized from ortho-aminophenols and carbonyl compounds through condensation reactions. This typically involves:
- Reaction of o-aminophenol with appropriate carbonyl compounds
- Cyclization under controlled temperature and pH conditions
- Oxidation to form the 2-oxobenzo[d]oxazole system
N-Alkylation to Introduce the Acetamide Linkage
The N-alkylation step to introduce the acetamide linkage typically involves:
- Reaction of 2-oxobenzo[d]oxazole with bromoacetic acid or its derivatives
- Conversion of the resulting carboxylic acid to an activated species (acid chloride or mixed anhydride)
- Preparation for the coupling reaction with the tetrahydrothieno[2,3-c]pyridine core
Final Assembly of the Target Compound
The complete synthesis of 6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves the coupling of the two principal fragments:
Amide Bond Formation
The amide bond formation between the 2-amino group of the thieno[2,3-c]pyridine core and the carboxylic acid functionality of the benzoxazole fragment typically employs one of the following methods:
- Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, HATU, or PyBOP
- Conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amino group
- Mixed anhydride formation followed by aminolysis
| Coupling Method | Reagents | Solvent System | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| EDC/HOBt | EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | DMF or DCM/DMF | 0°C to rt | 12-24h | 60-75% |
| Acid Chloride | SOCl2 or (COCl)2, catalytic DMF, then pyridine | DCM, then THF | 0°C to rt | 4-8h | 65-80% |
| HATU | HATU (1.2 eq), DIPEA (2.5 eq) | DMF | 0°C to rt | 6-12h | 70-85% |
Alternative One-Pot Approach
An alternative approach involves a one-pot reaction sequence where:
- The 2-amino-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is first generated
- This intermediate is then directly reacted with the activated 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid
This approach may offer advantages in terms of operational simplicity and overall yield by reducing the number of isolation and purification steps.
Purification Techniques
Purification of this compound typically involves:
Chromatographic Methods
Column chromatography on silica gel using optimized solvent systems:
- Ethyl acetate/hexane gradients
- DCM/methanol mixtures
- Chloroform/acetone combinations
High-Performance Liquid Chromatography (HPLC):
- Preparative HPLC for final purification
- Typically using C18 reverse-phase columns
- Mobile phases consisting of acetonitrile/water with buffer additives
Crystallization Techniques
Recrystallization from appropriate solvent systems can provide high-purity product. Common solvent combinations include:
- Ethanol/water
- Acetone/hexane
- THF/diethyl ether
- Ethyl acetate/petroleum ether
Analytical Characterization
The final product is typically characterized by:
- Melting Point : Determination using standard capillary methods
- Spectroscopic Analysis :
- ¹H NMR and ¹³C NMR spectroscopy
- Mass spectrometry (particularly LC-MS and HRMS)
- Infrared spectroscopy (FTIR)
- Elemental Analysis : To confirm the elemental composition (C₁₉H₁₈N₄O₅S)
- X-ray Crystallography : For definitive structural confirmation when suitable crystals can be obtained
Challenges and Optimization Strategies
Several challenges may be encountered during the synthesis:
Regioselectivity Issues
The regioselectivity in forming the tetrahydrothieno[2,3-c]pyridine core can be problematic. This issue has been addressed through:
Amide Coupling Efficiency
The coupling between the tetrahydrothieno[2,3-c]pyridine core and the benzoxazole fragment may present challenges due to:
- Steric hindrance around the reaction centers
- Potential side reactions with other functional groups
- Solubility issues of intermediates
Optimization strategies include:
- Screening of various coupling reagents and conditions
- Temporary protection of sensitive functional groups
- Use of phase-transfer catalysis or microwave-assisted synthesis
Q & A
Basic: How can the multi-step synthesis of this compound be optimized for yield and purity?
Methodological Answer:
Optimization involves:
- Step-wise intermediate purification : Use column chromatography or recrystallization after each synthetic step to reduce impurities .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solvation of reactants, improving reaction efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80–120°C) for cyclization steps to ensure completion while avoiding side reactions .
- Catalyst screening : Test bases like sodium acetate or triethylamine for nucleophilic substitution or condensation reactions .
Advanced: What mechanistic pathways underlie the formation of the thieno[2,3-c]pyridine core?
Methodological Answer:
Elucidate mechanisms via:
- Computational modeling : Apply quantum chemical calculations (e.g., density functional theory) to map energy profiles of key steps like ring closure .
- Isotopic labeling : Use deuterated reagents to track hydrogen transfer during heterocycle formation .
- Kinetic studies : Monitor reaction intermediates via in-situ NMR or mass spectrometry to identify rate-determining steps .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and ring connectivity; 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass spectrometry (MS) : High-resolution MS validates molecular formula, while fragmentation patterns corroborate functional groups .
- Infrared (IR) spectroscopy : Detect carbonyl (1650–1750 cm⁻¹) and amide (3200–3500 cm⁻¹) groups .
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize in vitro testing .
- Reactivity descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack in synthetic modifications .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Cell viability assays : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding affinity studies : Use surface plasmon resonance (SPR) to quantify interactions with receptors .
Advanced: How should researchers resolve contradictions in biological data (e.g., varying IC50 values)?
Methodological Answer:
- Standardize protocols : Ensure consistent cell passage numbers, solvent controls (e.g., DMSO ≤0.1%), and assay temperatures .
- Orthogonal validation : Confirm results with complementary methods (e.g., SPR + fluorescence polarization for binding assays) .
- Meta-analysis : Compare datasets across structurally analogous compounds to identify trends masked by experimental noise .
Advanced: What role do solvent effects play in reaction efficiency and selectivity?
Methodological Answer:
- Solvent polarity screening : Test solvents (DMF, THF, acetonitrile) to optimize dipolar interactions in SNAr or cycloaddition reactions .
- Dielectric constant analysis : Correlate solvent polarity (ε) with reaction rates using the Kirkwood–Bauer–Magat equation .
- Green chemistry approaches : Replace hazardous solvents (e.g., DMF) with ionic liquids or deep eutectic solvents for sustainable synthesis .
Basic: How can researchers ensure compound purity during scale-up?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline HPLC or UPLC to monitor purity in real-time .
- Crystallization optimization : Adjust antisolvent addition rates or cooling gradients to enhance crystal uniformity .
- Quality control thresholds : Set acceptance criteria (e.g., ≥95% purity via HPLC) and discard batches with persistent impurities .
Advanced: What strategies identify structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modifications to the benzo[d]oxazolone or tetrahydrothieno-pyridine moieties .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., acetyl vs. methyl groups) to biological activity .
- 3D-QSAR modeling : Generate CoMFA or CoMSIA models to map electrostatic/hydrophobic requirements for target binding .
Advanced: What challenges arise in scaling reactions from milligram to gram quantities?
Methodological Answer:
- Heat transfer limitations : Use jacketed reactors with controlled cooling/heating to manage exothermic steps .
- Mass transfer optimization : Increase stirring rates or employ microreactors for heterogeneous reactions .
- Byproduct management : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) affecting impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
